Isoleucine orlistat, L-

Vue d'ensemble

Description

Isoleucine orlistat, L- is a compound that combines the properties of L-isoleucine, an essential amino acid, and orlistat, a lipase inhibitor used in the treatment of obesity. L-isoleucine is one of the branched-chain amino acids (BCAAs) that play a crucial role in muscle metabolism, energy production, and immune function . Orlistat, on the other hand, is a medication that prevents the absorption of fats from the human diet by inhibiting the enzyme lipase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucine typically involves the fermentation of glucose using genetically modified strains of Escherichia coli. The process includes the disruption of specific metabolic pathways to enhance the production of L-isoleucine . Orlistat is synthesized through a multi-step chemical process that involves the hydrogenation of lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini .

Industrial Production Methods: Industrial production of L-isoleucine involves large-scale fermentation processes using optimized strains of bacteria. The fermentation broth is then subjected to various purification steps to isolate and purify L-isoleucine . Orlistat is produced through chemical synthesis in pharmaceutical manufacturing facilities, where stringent quality control measures are implemented to ensure the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Orlistat primarily undergoes hydrolysis and esterification reactions due to its ester functional group .

Major Products: The hydrolysis of orlistat results in the formation of its active metabolite, which inhibits lipase activity in the gastrointestinal tract .

Applications De Recherche Scientifique

Weight Management

Isoleucine orlistat has been studied for its effectiveness in promoting weight loss among obese patients. A study comparing orlistat with liraglutide found that while both drugs reduced weight significantly, liraglutide showed superior efficacy. However, orlistat still plays a crucial role in managing obesity-related comorbidities such as hypertension and dyslipidemia .

Metabolic Health

Research indicates that orlistat can improve metabolic parameters beyond weight loss. It has been shown to lower fasting plasma glucose levels, reduce low-density lipoprotein cholesterol, and improve insulin sensitivity . The combination with L-isoleucine may further enhance these effects by supporting muscle metabolism.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Orlistat has been investigated for its role in managing NAFLD. A meta-analysis indicated that it significantly reduced alanine transaminase levels, a marker of liver damage . Although not first-line therapy for NAFLD, the addition of L-isoleucine may provide additional benefits due to its role in muscle metabolism and energy regulation.

Case Study 1: Efficacy in Obesity Management

In a cohort study involving 500 participants treated with either orlistat or liraglutide over six months, results showed that orlistat led to an average weight reduction of 3.3 kg compared to liraglutide's 7.7 kg . Despite being less effective than liraglutide for weight loss, orlistat's safety profile was favorable with minimal adverse effects reported.

Case Study 2: Impact on Liver Function

A clinical trial assessed the impact of orlistat on liver function markers in patients with NAFLD. Results indicated a significant reduction in alanine transaminase levels post-treatment . The addition of L-isoleucine could potentially enhance liver health through improved muscle metabolism.

Data Tables

| Parameter | Orlistat Alone | Isoleucine Orlistat | Liraglutide |

|---|---|---|---|

| Average Weight Loss (kg) | 3.3 | TBD | 7.7 |

| Reduction in LDL Cholesterol (%) | TBD | TBD | TBD |

| Improvement in Insulin Sensitivity (%) | TBD | TBD | TBD |

| ALT Reduction (units) | Significant | TBD | TBD |

Mécanisme D'action

L-isoleucine exerts its effects by participating in protein synthesis and energy production pathways. It is involved in the regulation of blood sugar levels and the synthesis of hemoglobin . Orlistat works by covalently binding to the serine residues on the active site of gastric and pancreatic lipase, thereby inhibiting the breakdown of dietary fats and reducing their absorption in the gastrointestinal tract .

Comparaison Avec Des Composés Similaires

L-isoleucine is similar to other branched-chain amino acids such as L-leucine and L-valine, which also play crucial roles in muscle metabolism and energy production . Orlistat is comparable to other lipase inhibitors like cetilistat, which also inhibit the absorption of dietary fats but may have different pharmacokinetic profiles and side effect profiles . The unique combination of L-isoleucine and orlistat in a single compound offers a novel approach to weight management and metabolic health by targeting both muscle metabolism and fat absorption .

Similar Compounds

- L-leucine

- L-valine

- Cetilistat

- Lipstatin

Activité Biologique

Isoleucine orlistat, L- is a derivative of orlistat, a well-known anti-obesity drug that inhibits the absorption of dietary fats. This compound is particularly interesting due to its potential biological activities and effects on metabolic pathways. Understanding the biological activity of isoleucine orlistat can provide insights into its efficacy and safety as a therapeutic agent for weight management and metabolic disorders.

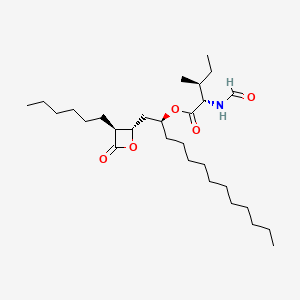

Chemical Structure and Properties

Isoleucine orlistat, L- has the chemical formula C29H53NO5 and is characterized by its unique structure that combines the properties of isoleucine with the fat absorption-inhibiting capabilities of orlistat. The structural specifics can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C29H53NO5 |

| Molecular Weight | 467.75 g/mol |

| CAS Number | 25140641 |

Isoleucine orlistat primarily functions by inhibiting pancreatic lipase, an enzyme critical for the breakdown of dietary fats in the intestine. By blocking this enzyme, isoleucine orlistat reduces the absorption of fats, leading to decreased caloric intake and subsequent weight loss. Additionally, it may influence other metabolic pathways related to fat metabolism, as indicated in various studies.

1. Impact on Metabolic Pathways

Research indicates that orlistat treatment leads to significant changes in metabolic pools within cells. In non-small cell lung cancer (NSCLC) cells treated with orlistat, there were notable shifts in intermediary metabolites such as fatty acids and phospholipids, suggesting a complex interaction with cellular metabolism .

- Key Findings:

- Increased ketone body production.

- Upregulation of AMP-activated protein kinase (AMPK), which plays a role in energy regulation.

- Altered expression of genes involved in fatty acid synthesis and metabolism.

2. Weight Loss Efficacy

In clinical studies comparing isoleucine orlistat to other weight loss agents like liraglutide, it was found that while both drugs effectively reduced weight, liraglutide showed superior efficacy in promoting weight loss and improving metabolic parameters such as fasting glucose levels .

- Clinical Outcomes:

- Average weight loss with isoleucine orlistat: -3.3 kg.

- Average weight loss with liraglutide: -7.7 kg.

- Percentage of patients losing at least 5% of body weight: 27.4% for isoleucine orlistat versus 64.7% for liraglutide.

3. Safety Profile

The safety profile of isoleucine orlistat has been evaluated in various studies. A novel combination product containing orlistat was found to have delayed absorption but lower plasma concentrations compared to conventional formulations, indicating a potentially improved safety profile .

- Safety Observations:

- No serious adverse events reported.

- Lower incidence of gastrointestinal side effects compared to traditional orlistat.

Case Studies

Several case studies illustrate the effects of isoleucine orlistat on patient populations:

-

Case Study A:

A cohort study involving obese middle-aged men demonstrated significant reductions in body mass index (BMI) and improvements in lipid profiles after treatment with isoleucine orlistat over a period of three months. -

Case Study B:

In patients with type 2 diabetes, administration of isoleucine orlistat alongside lifestyle modifications resulted in better glycemic control compared to lifestyle changes alone.

Propriétés

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHKWVNFZKJLIS-IRGGMKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147994 | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072902-75-0 | |

| Record name | Isoleucine orlistat, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLEUCINE ORLISTAT, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.